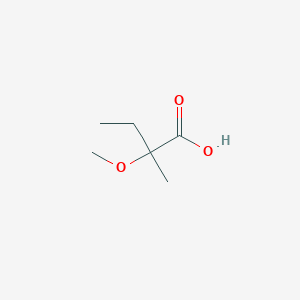

2-Methoxy-2-methylbutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methoxy-2-methylbutanoic acid, also known as MMBA, is a chemical compound that belongs to the class of carboxylic acids. It is commonly used in scientific research for its unique properties and potential applications.

Applications De Recherche Scientifique

1. Synthesis of Pharmaceuticals

2-Methoxy-2-methylbutanoic acid plays a role in the synthesis of pharmaceuticals, specifically as a key intermediate. For instance, it is used in the enantioselective synthesis of certain intermediates for pharmacologically important inhibitors like Aliskiren, a renin inhibitor (Andrushko et al., 2008).

2. Analytical Chemistry in Alcoholic Beverages

In analytical chemistry, derivatives of this compound are quantitatively determined in wines and other alcoholic beverages. This analysis is crucial for understanding the sensory effects of these compounds in such beverages (Gracia-Moreno et al., 2015).

3. Industrial Solvent Applications

Derivatives of this compound, such as 2-methoxy-2-methylpropane, are studied for their suitability as industrial solvents. The assessment includes evaluations of liquid-liquid equilibrium measurements and solvent properties (Männistö et al., 2016).

4. Chemical Analysis in Environmental Studies

It has applications in environmental chemistry, especially in the analysis of cyanobacterial samples. Oxidation of microcystins in such samples leads to the formation of derivatives like 2-methyl-3-methoxy-4-phenylbutanoic acid, which is crucial for evaluating the presence of toxins in natural waters and other environments (Wu et al., 2009).

5. Studies in Food Science

In food science, derivatives like ethyl 2-hydroxy-3-methylbutanoate are investigated for their chemical and sensory characteristics in products such as wine. This research helps in understanding the contribution of these compounds to the aroma and flavor of beverages (Gammacurta et al., 2018).

6. Material Science

This compound derivatives are also significant in materials science. For example, they are involved in the study of stereocomplex formation in polymers, which is essential for developing biodegradable materials with a range of physical properties (Tsuji & Tawara, 2015).

Propriétés

IUPAC Name |

2-methoxy-2-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4-6(2,9-3)5(7)8/h4H2,1-3H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPPBAVVZSUKHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2642749.png)

![1-Benzyl-4-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-pyrrolidinone](/img/structure/B2642751.png)

![ethyl N-[methyl(oxo)[4-(trifluoromethyl)pyrrolidin-3-yl]-lambda6-sulfanylidene]carbamate](/img/structure/B2642758.png)

![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2642763.png)

![Dimethyl 2-oxo-5-[4-(trifluoromethyl)phenyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2642764.png)

![N~1~-(4-chlorophenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2642768.png)